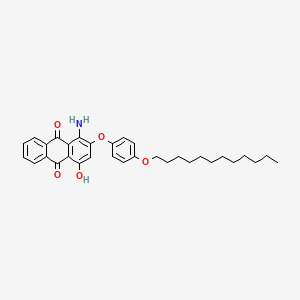
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes an amino group, a phenoxy group with a long dodecyloxy chain, and a hydroxy group attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthraquinone derivatives, such as 1-amino-4-hydroxyanthraquinone.
Phenoxy Group Introduction: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting 1-amino-4-hydroxyanthraquinone with a phenol derivative, such as 4-(dodecyloxy)phenol, in the presence of a base.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The phenoxy and hydroxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Lacks the dodecyloxy chain, making it less hydrophobic.
1-Amino-2-(4-methoxyphenoxy)-4-hydroxyanthraquinone: Contains a methoxy group instead of a dodecyloxy group, affecting its solubility and reactivity.
Uniqueness
1-Amino-2-(4-(dodecyloxy)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to its long dodecyloxy chain, which imparts distinct hydrophobic properties. This feature can influence its solubility, interaction with biological membranes, and overall reactivity compared to similar compounds.
Properties
CAS No. |
89586-84-5 |
|---|---|
Molecular Formula |
C32H37NO5 |
Molecular Weight |
515.6 g/mol |
IUPAC Name |
1-amino-2-(4-dodecoxyphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C32H37NO5/c1-2-3-4-5-6-7-8-9-10-13-20-37-22-16-18-23(19-17-22)38-27-21-26(34)28-29(30(27)33)32(36)25-15-12-11-14-24(25)31(28)35/h11-12,14-19,21,34H,2-10,13,20,33H2,1H3 |
InChI Key |
YKRMUUZITSZAES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


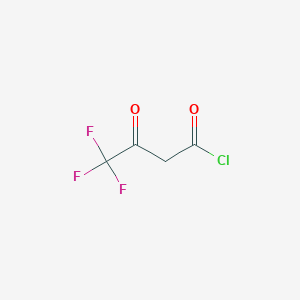
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
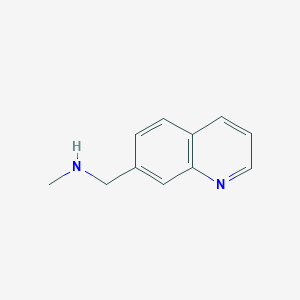
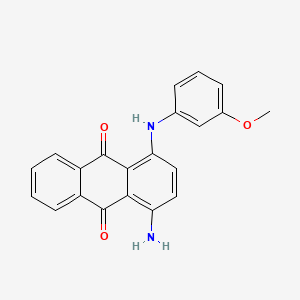
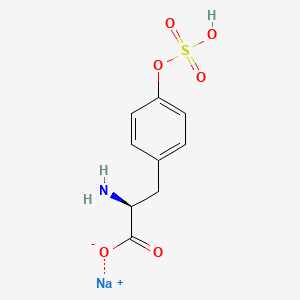
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)


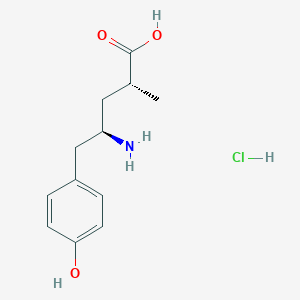
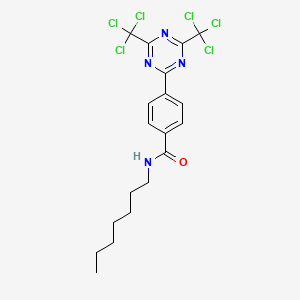

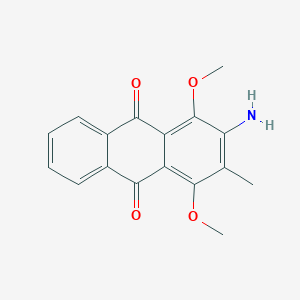

![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)
